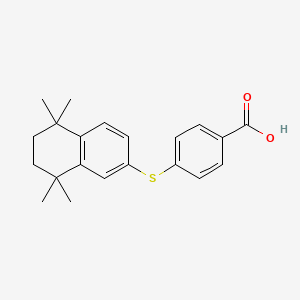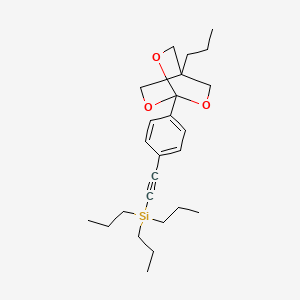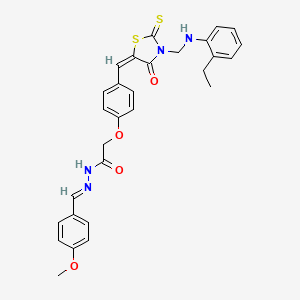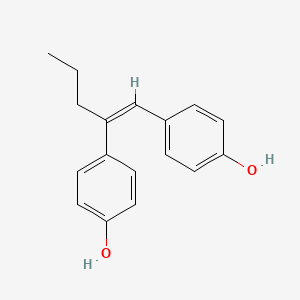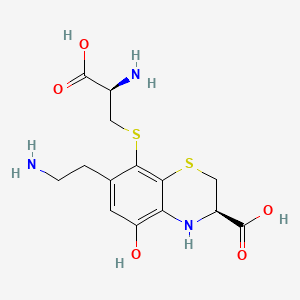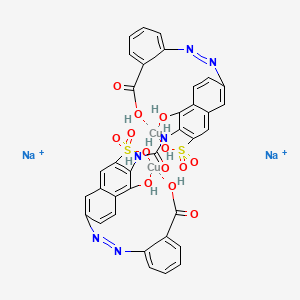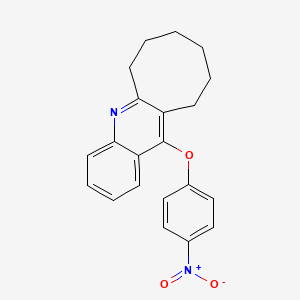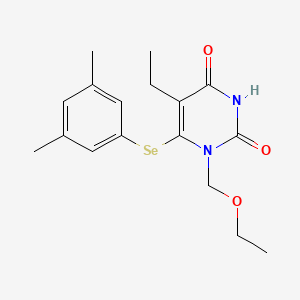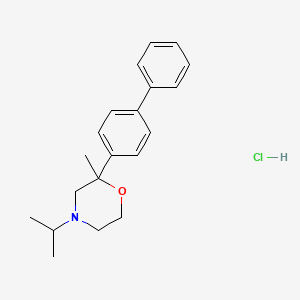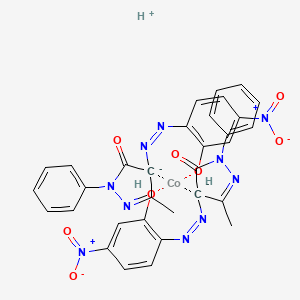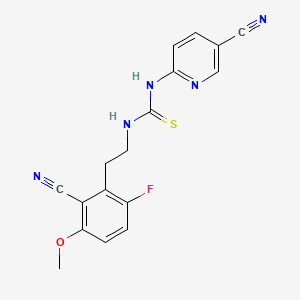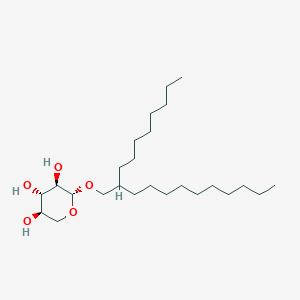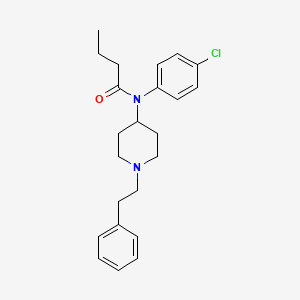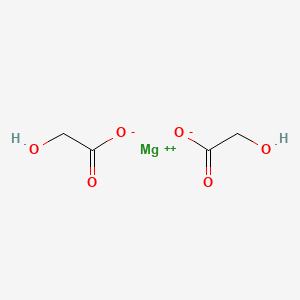
Magnesium glycolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium glycolate is a chemical compound formed by the combination of magnesium and glycolic acid. It is known for its high bioavailability and is often used in various applications due to its beneficial properties. The compound is particularly noted for its role in the medical and pharmaceutical industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Magnesium glycolate can be synthesized through the reaction of magnesium oxide or magnesium hydroxide with glycolic acid. The reaction typically involves dissolving glycolic acid in water and then adding magnesium oxide or hydroxide under controlled temperature conditions to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-purity raw materials and controlled reaction environments to ensure the consistency and quality of the final product. The process may include steps such as filtration, drying, and purification to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions: Magnesium glycolate can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form magnesium oxalate.
Reduction: Under certain conditions, it can be reduced to form magnesium and glycolic acid.
Substitution: It can participate in substitution reactions where the glycolate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various organic reagents can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Magnesium oxalate.
Reduction: Magnesium and glycolic acid.
Substitution: Various substituted magnesium compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
Magnesium glycolate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential role in cellular metabolism and enzyme function.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of magnesium deficiency and related conditions.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and other products due to its beneficial properties.
Mecanismo De Acción
The mechanism of action of magnesium glycolate involves its role as a magnesium ion donor. Magnesium ions are essential for various biochemical processes, including enzyme activation, protein synthesis, and cellular energy production. The glycolate component may also play a role in enhancing the bioavailability and absorption of magnesium in the body.
Comparación Con Compuestos Similares
Magnesium glycolate can be compared with other magnesium compounds such as:
Magnesium oxide: Known for its use as an antacid and laxative, but has lower bioavailability compared to this compound.
Magnesium citrate: Often used as a dietary supplement and for its laxative effects, with higher bioavailability than magnesium oxide but lower than this compound.
Magnesium gluconate: Used for its high bioavailability and effectiveness in treating magnesium deficiency.
Uniqueness: this compound stands out due to its high bioavailability and effectiveness in delivering magnesium to the body. Its unique combination with glycolic acid enhances its absorption and utilization, making it a preferred choice in various applications.
Propiedades
Número CAS |
18974-59-9 |
|---|---|
Fórmula molecular |
C4H6MgO6 |
Peso molecular |
174.39 g/mol |
Nombre IUPAC |
magnesium;2-hydroxyacetate |
InChI |
InChI=1S/2C2H4O3.Mg/c2*3-1-2(4)5;/h2*3H,1H2,(H,4,5);/q;;+2/p-2 |
Clave InChI |
LZFFTXYPIUCBCO-UHFFFAOYSA-L |
SMILES canónico |
C(C(=O)[O-])O.C(C(=O)[O-])O.[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


